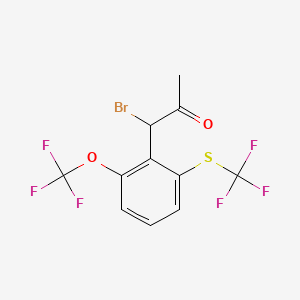

1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C11H7BrF6O2S |

|---|---|

Molekulargewicht |

397.13 g/mol |

IUPAC-Name |

1-bromo-1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7BrF6O2S/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |

InChI-Schlüssel |

RMZSNDYTCMDKFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathways and Key Reactions

Step 1: Synthesis of the Substituted Phenyl Ring

The target compound requires a phenyl ring with 2-trifluoromethoxy and 6-trifluoromethylthio groups. Two primary approaches are viable:

Sequential Electrophilic Substitution

Trifluoromethoxylation :

Radical trifluoromethoxylation using bis(trifluoromethyl)peroxide (BTMP) under photocatalysis or TEMPO-catalysis enables direct introduction of the -OCF₃ group.

Conditions : BTMP, Ru(bpy)₃Cl₂ (photocatalyst), HFIP solvent, blue LED light.Trifluoromethylthiolation :

Copper-mediated coupling reactions using (bpy)CuSCF₃ reagents install the -SCF₃ group at the para position relative to -OCF₃.

B. Directed Ortho-Metalation

A pre-functionalized benzene derivative (e.g., 3-bromoanisole) undergoes directed metalation using LDA or LTMP to introduce -SCF₃ and -OCF₃ groups at specific positions.

Step 2: Formation of Propan-2-one Moiety

The ketone backbone is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :

- Friedel-Crafts : Reacting the substituted benzene with acetyl chloride in the presence of AlCl₃.

- Nucleophilic substitution : Using 2-bromoacetophenone derivatives under basic conditions (K₂CO₃, DMF).

Example :

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is synthesized by reacting 2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene with acetyl chloride and AlCl₃ in dichloromethane at 0°C.

Step 3: α-Bromination of the Ketone

Bromination at the α-carbon is achieved using:

- Molecular Bromine (Br₂) :

- Conditions : Br₂ in acetic acid, 0–25°C, 2–4 hours.

- Yield : 70–85% (dependent on solvent polarity).

- N-Bromosuccinimide (NBS) :

- Conditions : NBS, AIBN initiator, CCl₄, reflux.

- Yield : 65–78%.

Comparative Analysis of Bromination Methods

| Method | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Br₂ | Bromine | Acetic acid | 0–25°C | 2–4 | 70–85 | High |

| NBS | NBS/AIBN | CCl₄ | Reflux | 4–6 | 65–78 | Moderate |

| HBr/H₂O₂ | HBr, H₂O₂ | DCM | RT | 12 | 55–60 | Low |

Optimization Challenges and Solutions

Steric and Electronic Effects

- The 2-OCF₃ and 6-SCF₃ groups create steric hindrance, slowing bromination.

Solution : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

Stability of Trifluoromethylthio Group

- -SCF₃ is prone to oxidation under acidic conditions.

Mitigation : Conduct bromination at low temperatures (0–5°C) and avoid strong acids.

Spectroscopic Validation

Industrial Scalability Considerations

- Solvent Recovery : Toluene or water (as per US8952175B2) enables easy separation and recycling.

- Catalyst Efficiency : Ru-based catalysts (e.g., [RuCl₂(p-cymene)]₂) improve reaction turnover in large-scale runs.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.

Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804250-51-8)

- Structural Differences : Chlorine replaces bromine at the α-position, and substituents on the phenyl ring are at positions 5 (trifluoromethoxy) and 2 (trifluoromethylthio), unlike the 2 and 6 positions in the target compound .

- Electronic Effects: The substitution pattern (5 vs. 6 position) alters steric and electronic interactions, which may affect binding in biological systems or catalytic processes.

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structural Differences: Bromine is at the β-position, and the compound features a conjugated enone system with a methyl-substituted phenyl ring .

- Implications: Conjugation: The α,β-unsaturated ketone system increases electrophilicity, enabling Michael addition reactions, unlike the saturated ketone in the target compound.

Trifluoromethoxy and Trifluoromethylthio Derivatives

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS: 72337-73-6)

- Structural Differences : A methoxy (-OCH₃) group replaces trifluoromethoxy (-OCF₃), and the aromatic system is naphthalene instead of benzene .

- Implications :

- Electron Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group, which could reduce electrophilic substitution resistance.

- Aromatic System : Naphthalene’s extended conjugation may enhance UV absorption properties, relevant in photochemical applications.

2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one

Substituent Position and Ring Substitution

Comparison with 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

- Substituent Position : The target compound’s substituents at positions 2 and 6 create a sterically congested ortho/para arrangement, while the chloro analogue’s 5/2 substitution allows for less steric strain .

- Applications : Ortho-substituted aryl ketones are often used in asymmetric catalysis due to their ability to induce chirality.

Data Table: Key Structural and Electronic Comparisons

Research Findings and Implications

Biologische Aktivität

1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one, with CAS No. 1806395-36-7, is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C11H7BrF6O2S

- Molecular Weight : 397.13 g/mol

- Structure : The compound features a bromine atom and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

The trifluoromethyl group is recognized for its influence on the biological activity of compounds. It can enhance lipophilicity and metabolic stability, thereby improving the pharmacokinetic profiles of drugs. Studies have shown that compounds containing trifluoromethyl groups can exhibit increased potency against specific biological targets, such as enzymes and receptors involved in various diseases .

Biological Activity

1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has been investigated for its potential roles in:

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells . For instance, the incorporation of trifluoromethyl groups has been linked to enhanced activity against various cancer cell lines.

- Antimicrobial Properties : Research suggests that fluorinated compounds can exhibit significant antimicrobial activity. The presence of the bromine atom may also contribute to this effect by disrupting microbial cellular processes.

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated ketones, including derivatives similar to 1-bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one. Results indicated that these compounds inhibited the proliferation of cancer cells with IC50 values ranging from 0.5 to 10 µM, demonstrating a promising therapeutic index .

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial effects of various fluorinated compounds, it was found that those with trifluoromethoxy and trifluoromethylthio groups showed enhanced efficacy against Gram-positive bacteria. The mechanism was attributed to increased membrane permeability and disruption of metabolic pathways within the bacteria .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H7BrF6O2S |

| Molecular Weight | 397.13 g/mol |

| Anticancer IC50 (µM) | 0.5 - 10 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Predicted Boiling Point | 270.3 ± 40 °C |

| Density | 1.69 ± 0.1 g/cm³ |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one?

Answer:

The synthesis of brominated aryl ketones like this compound typically involves bromination of precursor ketones or cross-coupling reactions . A general method for analogous bromo-ketones involves treating substituted acetophenones with bromine in diethyl ether at 0°C, followed by quenching with NaHCO₃ and purification via crystallization . For more complex aryl groups (e.g., trifluoromethoxy/trifluoromethylthio substituents), palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may be required to introduce functional groups before bromination . Key challenges include controlling regioselectivity and avoiding over-bromination.

Basic: How can researchers confirm the purity and structural identity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to verify the aromatic substituents, bromine position, and ketone carbonyl resonance.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Elemental analysis : Validate C, H, N, and Br content.

Crystallinity can be confirmed via X-ray diffraction , though the compound’s high halogen content may complicate crystal growth .

Advanced: What experimental pitfalls arise during crystallographic analysis of halogen-rich compounds like this?

Answer:

Halogen atoms (Br, Cl, F) introduce challenges:

- Radiation sensitivity : Prolonged X-ray exposure can degrade crystals. Use low-temperature (100 K) data collection and rapid detectors .

- Disorder : Bulky trifluoromethoxy/trifluoromethylthio groups may cause positional disorder. Refinement with SHELXL (using PART and EXYZ commands) can resolve this .

- Absorption effects : High electron density from Br/F requires absorption correction (e.g., SADABS in SHELXTL) .

- Twinned crystals : Test for twinning (e.g., PLATON’s TWIN check) and apply twin refinement if necessary .

Advanced: How can computational methods predict the reactivity of the bromine substituent in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The bromine’s susceptibility to nucleophilic substitution (SN2/SNAr) based on LUMO energy and charge distribution.

- Steric effects : Spatial hindrance from the aryl groups, which may slow reactions at the brominated carbon.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SN2 pathways, while protic solvents favor elimination.

Tools like Gaussian or ORCA are standard for such analyses. Experimental validation via kinetic studies (e.g., monitoring bromide release) is recommended .

Advanced: What strategies optimize catalytic cross-coupling reactions involving this bromo-ketone?

Answer:

For Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base optimization : K₂CO₃ or Cs₂CO₃ in toluene/THF at 80–100°C.

- Protecting groups : Temporarily protect the ketone (e.g., as a ketal) to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sluggish couplings.

Monitor reaction progress via TLC or in situ IR. Post-reaction, purify using silica gel chromatography or recrystallization .

Basic: How does the trifluoromethylthio group influence the compound’s stability under storage?

Answer:

The -SCF₃ group is hydrolytically sensitive. Recommendations:

- Storage conditions : Argon atmosphere, –20°C in amber vials.

- Desiccant use : Include molecular sieves (3Å) in storage containers.

- Stability testing : Periodically check via ¹⁹F NMR for decomposition (e.g., free F⁻ or SCF₃OH byproducts).

Degradation pathways include nucleophilic attack on sulfur or oxidation to sulfoxide .

Advanced: What spectroscopic techniques best characterize the trifluoromethoxy and trifluoromethylthio groups?

Answer:

- ¹⁹F NMR : Distinct signals for -OCF₃ (–55 to –60 ppm) and -SCF₃ (–40 to –45 ppm) .

- IR spectroscopy : C-F stretches (1100–1200 cm⁻¹) and S-C vibrations (600–700 cm⁻¹).

- XPS : Confirm fluorine environment (binding energy ~689 eV for C-F bonds).

- Raman spectroscopy : Resolve overlapping vibrational modes in crowded spectral regions .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar bromo-ketones?

Answer:

Discrepancies often arise from:

- Impurity in starting materials : Validate precursors via NMR/MS.

- Reaction atmosphere : Moisture/O₂ sensitivity may require stricter inert conditions (e.g., Schlenk line).

- Workup differences : Incomplete extraction or crystallization can lower yields.

Replicate literature procedures exactly, then systematically vary parameters (temperature, solvent purity) to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.